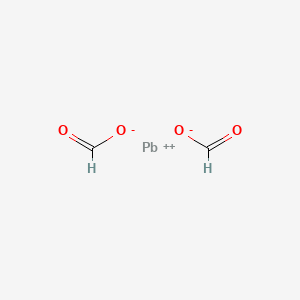

Diformato de plomo

Descripción general

Descripción

Lead diformate, commonly known as Pb(C2H2O4)2, is a lead salt of diformic acid. It is a white, odorless, and non-toxic powder that has been used in a variety of applications, ranging from industrial to medical. Lead diformate is most commonly used in laboratory experiments as a reagent for various reactions, as a catalyst in organic synthesis, and as a stabilizing agent in pharmaceuticals. It is also used in the production of lead and lead compounds, such as lead oxide and lead sulfate. Lead diformate is a versatile compound, and its wide range of uses makes it an important tool in many scientific and industrial processes.

Aplicaciones Científicas De Investigación

Nutrición Avícola

El diformato de plomo se utiliza en las dietas avícolas para mejorar el rendimiento del crecimiento y la eficiencia alimentaria. Actúa como un agente antimicrobiano, reduciendo la carga intestinal de bacterias dañinas como Clostridium perfringens, que puede causar enteritis necrótica en las aves. Al reducir las tasas de mortalidad y mejorar la digestibilidad de los nutrientes, el this compound contribuye a una mejor salud general y productividad en la avicultura .

Ciencia de Materiales

En el campo de la ciencia de los materiales, se explora el this compound por su posible uso en la creación de componentes electrónicos basados en plomo. Su papel como precursor en la síntesis de otros compuestos de plomo es significativo, particularmente en la producción de polvos finos de plomo utilizados en semiconductores y células solares .

Química Analítica

El this compound sirve como reactivo en química analítica para desarrollar métodos para detectar y cuantificar el plomo en muestras ambientales. Esto es crucial para monitorear la contaminación por plomo y garantizar la seguridad ambiental .

Química Orgánica

Los investigadores estudian la reactividad del this compound con compuestos orgánicos para comprender la formación del enlace plomo-carbono. Esta investigación es relevante para crear marcos plomo-orgánicos, que tienen aplicaciones potenciales en catálisis .

Preservación de Artefactos Históricos

El this compound está involucrado en la preservación y restauración de artefactos históricos. Sus propiedades ayudan a comprender el impacto de los compuestos que contienen plomo en diferentes materiales a lo largo del tiempo, lo cual es vital para conservar el patrimonio cultural .

Energía Solar y Tratamiento de Agua

Este compuesto se vende bajo varios nombres comerciales para aplicaciones que requieren solubilidad no acuosa, como la energía solar y el tratamiento de agua. Las propiedades del this compound lo hacen adecuado para su uso en estos campos tecnológicos de vanguardia .

Mecanismo De Acción

Target of Action

Lead diformate, like other lead compounds, primarily targets the nervous system . It can replace other cations in living organisms, disrupting many biological processes .

Mode of Action

Lead diformate interacts with its targets primarily by mimicking calcium ions . It can enter cells through various mechanisms, including ion channels, transporters, and receptors . Once inside the cell, lead can interfere with various cellular functions and signaling pathways, leading to cellular dysfunction and damage .

Biochemical Pathways

Lead ions enter the interior of microbial cells mainly through two pathways :

These interactions can disrupt normal biochemical pathways, particularly those involving calcium signaling .

Pharmacokinetics

The pharmacokinetics of lead diformate, like other lead compounds, involves absorption, distribution, metabolism, and excretion (ADME). Lead can be absorbed through ingestion or inhalation, and it is distributed throughout the body, with particular accumulation in the bones Lead is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of lead diformate’s action are significant. At the cellular level, lead can interfere with mitochondrial function and oxidative stress, leading to cell death and inflammation . Neurologically, lead exposure can result in structural and functional changes in the brain, leading to cognitive and behavioral deficits .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of lead diformate. For instance, the presence of other heavy metals, pH levels, and temperature can affect the solubility and bioavailability of lead . Additionally, anthropogenic activities such as industrial emissions and vehicle exhausts can increase lead levels in the environment, thereby enhancing exposure .

Análisis Bioquímico

Biochemical Properties

Lead diformate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with proteolytic enzymes such as trypsin, cathepsin, and pronase, affecting their activities . These interactions can lead to alterations in protein metabolism and amino acid levels within cells. Additionally, lead diformate can bind to metal-binding proteins, influencing their function and stability .

Cellular Effects

Lead diformate exerts various effects on different types of cells and cellular processes. It has been shown to impact cytokine production and gene expression in peripheral blood mononuclear cells . Specifically, lead diformate activates the secretion of chemokines such as IL-8 and proinflammatory cytokines like IL-6 and TNF-α . These changes can affect cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of lead diformate involves its interactions with biomolecules at the molecular level. Lead diformate can bind to and inhibit calcium channels, leading to altered calcium homeostasis and impaired cellular signaling . This disruption can affect various cellular processes, including enzyme activity, gene expression, and apoptosis. Additionally, lead diformate can induce oxidative stress, further contributing to its toxic effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lead diformate can change over time. Studies have shown that lead diformate can be absorbed and distributed within the body, with its concentration in blood and tissues varying over time . The stability and degradation of lead diformate can influence its long-term effects on cellular function. For instance, prolonged exposure to lead diformate can lead to persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of lead diformate vary with different dosages in animal models. At lower doses, lead diformate may cause mild alterations in cellular functions, while higher doses can lead to severe toxic effects . In animal studies, high doses of lead diformate have been associated with neurological disturbances, gastrointestinal upset, and hematologic abnormalities . These findings highlight the importance of understanding the dosage-dependent effects of lead diformate to assess its safety and potential risks.

Metabolic Pathways

Lead diformate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to affect the expression of cellular metabolic enzymes and protein kinase activity . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular energy metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of lead diformate within cells and tissues are critical for understanding its biological effects. Lead diformate is absorbed into the bloodstream and distributed to various tissues, including bones, liver, kidneys, and brain . The distribution is influenced by factors such as blood flow, tissue binding, and cellular uptake mechanisms. Understanding these factors can provide insights into the localization and accumulation of lead diformate within the body.

Subcellular Localization

Lead diformate exhibits specific subcellular localization, which can affect its activity and function. Studies have shown that lead diformate predominantly accumulates in the nucleus of cells, particularly within the nuclear membranes . This localization can influence nuclear functions, including gene expression and DNA repair processes. Additionally, lead diformate can be found in the cytoplasm, where it interacts with various cellular components and organelles .

Propiedades

IUPAC Name |

lead(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Pb/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVSCHRFRACEIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Lead formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007056839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2061145 | |

| Record name | Formic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811-54-1, 7056-83-9 | |

| Record name | Lead formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007056839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJP65YMF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

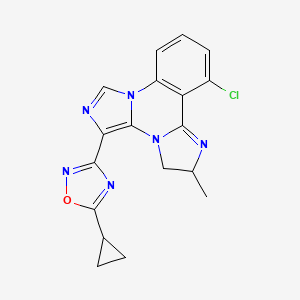

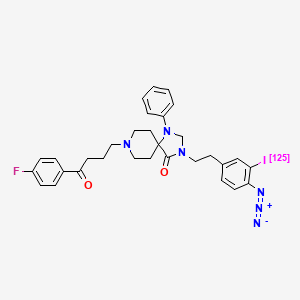

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

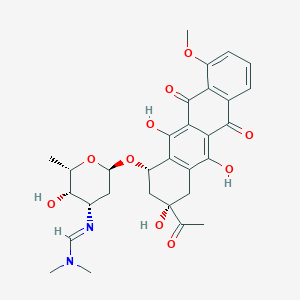

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)

![2-[3-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-2-yl)butyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1213097.png)